5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid
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Overview
Description
5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid is a synthetic organic compound with the molecular formula C8H14F3NO3 and a molecular weight of 229.20 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including the presence of a trifluoroethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoroethoxy group: This step involves the reaction of a suitable alcohol with trifluoroethanol under acidic conditions to form the trifluoroethoxy group.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the pentanoic acid backbone: The final step involves the formation of the pentanoic acid backbone through a series of condensation and hydrolysis reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the general principles of industrial organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: Lacks the trifluoroethoxy group, making it less lipophilic.
Valine: An amino acid with a similar backbone but different functional groups.
2-Methylpentanoic acid: Similar carbon backbone but lacks the amino and trifluoroethoxy groups
Uniqueness
5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity .
Properties
Molecular Formula |
C8H14F3NO3 |
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Molecular Weight |
229.20 g/mol |
IUPAC Name |
5-amino-3-(2,2,2-trifluoroethoxymethyl)pentanoic acid |
InChI |
InChI=1S/C8H14F3NO3/c9-8(10,11)5-15-4-6(1-2-12)3-7(13)14/h6H,1-5,12H2,(H,13,14) |
InChI Key |
YXJYXRWURZKOSU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CC(=O)O)COCC(F)(F)F |
Origin of Product |
United States |
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